(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
Description
The compound (2E)-2-(benzenesulfonyl)-3-[(3-chloro-4-methoxyphenyl)amino]-3-{[(2-methylphenyl)methyl]sulfanyl}prop-2-enenitrile is a structurally complex molecule featuring a propenenitrile backbone substituted with a benzenesulfonyl group, a 3-chloro-4-methoxyphenylamino moiety, and a (2-methylphenyl)methylsulfanyl side chain.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S2/c1-17-8-6-7-9-18(17)16-31-24(27-19-12-13-22(30-2)21(25)14-19)23(15-26)32(28,29)20-10-4-3-5-11-20/h3-14,27H,16H2,1-2H3/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUYGHQETHFMND-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonyl chloride, which is then reacted with appropriate amines and thiols under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | C24H20ClN3O3S2 | Benzenesulfonyl, 3-chloro-4-methoxyphenylamino, (2-methylphenyl)methylsulfanyl | ~522.02* | E-configuration; multiple electron-withdrawing groups |
| (E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile [6] | C16H12N2O4S | 4-Methylbenzenesulfonyl, 4-nitrophenyl | 328.34 | Nitro group enhances electrophilicity; lacks sulfanyl side chain |
| (2E)-2-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile [7] | C16H13ClN2 | 4-Chlorophenyl, 4-methylphenylamino | 268.74 | Simpler structure; absence of sulfonyl and sulfanyl groups |
| (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide [8] | C21H24ClFN2O2 | Propenamide backbone, chloro-fluorophenylmethoxy, dimethylaminopropyl | 390.88 | Amide instead of nitrile; polar dimethylamino group |
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Groups : The target compound’s benzenesulfonyl and nitrile groups enhance electrophilicity compared to the amide-containing analog in , which may exhibit higher polarity and hydrogen-bonding capacity [8].
Stereochemical Considerations : The E-configuration (trans arrangement) of the propenenitrile backbone is shared with analogs in and , which may influence binding specificity in biological systems [6].
Challenges in Comparative Analysis
Accurate mass data alone cannot distinguish structural isomers, as highlighted in . For example, compounds with the formula C18H30O2 (e.g., linolenic acid vs. eleostearic acid) exhibit distinct biological activities despite identical masses [1]. Similarly, minor substituent differences (e.g., nitro vs. methoxy groups) in the target compound and its analogs could lead to divergent pharmacological profiles, necessitating experimental validation.
Methods for Compound Comparison
references computational approaches such as Tanimoto coefficients and 3D similarity assessments to quantify structural relatedness [5].
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[(3-chloro-4-methoxyphenyl)amino]-3-{[(2-methylphenyl)methyl]sulfanyl}prop-2-enenitrile, commonly referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
Compound A has the following structural characteristics:
- Chemical Formula : C16H12ClN1O3S1
- IUPAC Name : (2E)-3-(3-chloro-4-methoxyphenyl)-2-(phenylsulfonyl)-2-propenenitrile
- Molecular Weight : 320.79 g/mol
The compound features a propene nitrile backbone substituted with a benzenesulfonyl group and a chloro-methoxy phenyl moiety, which are critical for its biological activity.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes related to inflammation and cancer cell proliferation.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that compounds similar to Compound A can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
Table 1: Biological Activity Summary
Case Studies
-
Anti-inflammatory Activity :
In a study evaluating the anti-inflammatory properties of various sulfonamide derivatives, Compound A demonstrated significant efficacy in reducing edema in the xylene-induced ear model, outperforming traditional anti-inflammatory agents like Chlorzoxazone . -
Cytotoxic Effects :
In vitro tests on cancer cell lines such as HeLa and HCT-116 revealed that Compound A exhibits notable cytotoxicity, indicating potential for development as an anticancer agent. The observed IC50 values suggest it could be effective at relatively low concentrations .
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodological approaches are recommended for achieving high purity?
Answer: Synthesis involves multi-step reactions requiring precise control of substituent coupling and stereochemistry. A typical route includes:
- Step 1: Sulfonylation of the benzenesulfonyl group using sodium hydride as a base in anhydrous DMF .
- Step 2: Thioether formation via nucleophilic substitution between 2-methylbenzyl mercaptan and a chloro intermediate under inert conditions .
- Step 3: Final coupling of the 3-chloro-4-methoxyphenylamino group via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysis . Purity Optimization: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to resolve stereoisomers .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves sulfanyl and amino proton environments; NOESY confirms the (E)-configuration of the prop-2-enenitrile group .
- X-ray Crystallography: Essential for verifying the spatial arrangement of the benzenesulfonyl and methoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching calculated m/z within 3 ppm error) .
Q. How do the functional groups (e.g., sulfonyl, amino, methoxy) influence the compound’s reactivity in downstream modifications?
Answer:
- Benzenesulfonyl Group: Enhances electrophilicity at the α-carbon, enabling nucleophilic attacks (e.g., thiol additions) .
- Methoxy Substituent: Electron-donating effects stabilize intermediates during cross-coupling reactions .
- Amino Group: Participates in hydrogen bonding, affecting solubility and biological target interactions .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields when scaling up synthesis?
Answer:
- Design of Experiments (DoE): Use full factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example, Bayesian optimization identifies optimal Pd catalyst concentration (0.5–1.5 mol%) and reaction time (12–24 hr) .
- Parallel Synthesis: Test solvent systems (e.g., DMF vs. THF) in parallel reactors to minimize side-product formation .
Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR shifts or HRMS adducts)?
Answer:
- Contradiction Analysis: Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- HRMS Adducts: Use post-column infusion with ammonium acetate to suppress sodium adducts and improve accuracy .
- Crystallographic Validation: Resolve ambiguities by growing single crystals in ethyl acetate/hexane (1:3) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?
Answer:
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Answer:
- Stability Profile:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 4°C (dark) | Hydrolysis of nitrile to amide | >6 months |
| 25°C (light) | Sulfonyl group oxidation | ~2 weeks |
Q. What methodologies are recommended for resolving conflicting biological activity data across assay platforms?
Answer:
- Assay Validation: Use orthogonal assays (e.g., SPR for binding vs. cell-based IC₅₀) to confirm target engagement .
- Meta-Analysis: Apply hierarchical clustering to identify outliers in dose-response datasets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
